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Core Summary
The dialuminum cluster (Al₂), a diatomic molecule, exhibits notable magnetic properties

stemming from its electronic structure. Experimental and theoretical investigations have

established that the ground state of Al₂ is a triplet state, specifically a ³Πu state. This triplet

ground state dictates the magnetic behavior of the dimer, rendering it paramagnetic with a non-

zero magnetic moment. This guide provides a comprehensive overview of the magnetic

characteristics of Al₂, detailing the experimental and theoretical methodologies employed in

their determination, and presenting the key quantitative data in a structured format.

Electronic Configuration and Ground State
The magnetic properties of any chemical species are fundamentally determined by its

electronic configuration. For the dialuminum dimer, with a total of 26 electrons, the arrangement

of its valence electrons in molecular orbitals determines its net spin and, consequently, its

magnetic moment.

High-level ab initio quantum mechanical calculations have been instrumental in elucidating the

electronic structure of Al₂. These calculations have demonstrated that the ground state of the

dialuminum cluster is a triplet state (³Πu). This means that in its lowest energy state, the Al₂

molecule has two unpaired electrons with parallel spins, resulting in a total spin quantum

number (S) of 1.
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Theoretical studies, specifically those employing Kohn-Sham Density Functional Theory

(KSDFT), have confirmed that the triplet state is energetically more favorable than the singlet

state (where all electrons are spin-paired).[1] The energy difference between the triplet ground

state and the next lowest-lying state, the ³Σg⁻ state, has been calculated to be 174 cm⁻¹. The

¹Σg⁺ singlet state lies at a significantly higher energy, at least 2000 cm⁻¹ above the ground

state.

Magnetic Moment of the Al₂ Dimer
The presence of two unpaired electrons in the triplet ground state gives rise to a permanent

magnetic dipole moment. This intrinsic magnetic moment causes the Al₂ cluster to interact with

an external magnetic field, a characteristic of paramagnetic materials.

Theoretical Prediction
For a triplet state with a total spin quantum number S = 1, the spin-only magnetic moment (μs)

can be calculated using the following formula:

μs = g * √[S(S+1)] * μB

Where:

g is the Landé g-factor (approximately 2.0023 for a free electron)

S is the total spin quantum number (1 for the triplet state)

μB is the Bohr magneton (9.274 × 10⁻²⁴ J/T)

Substituting the values for the triplet state of Al₂:

μs ≈ 2 * √[1(1+1)] * μB ≈ 2.83 μB

Therefore, theoretical predictions indicate that the dialuminum cluster should possess a

magnetic moment of approximately 2.83 Bohr magnetons. For many diatomic molecules, a

magnetic moment of approximately 2 μB is characteristic of a triplet ground state.

Experimental Determination
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The magnetic moment of gas-phase aluminum clusters was first experimentally measured by

Cox et al. in 1986 using a Stern-Gerlach experiment.[1][2] While the specific quantitative value

for the magnetic moment of the Al₂ dimer is not explicitly stated in the available literature, the

study confirmed that even-atom aluminum clusters, such as Al₂, exhibit magnetic moments

consistent with either triplet or singlet ground states. The observation of deflection in the Stern-

Gerlach experiment for Al₂ is a direct confirmation of its non-zero magnetic moment and,

therefore, its triplet ground state.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the magnetic and structural

properties of the dialuminum cluster.

Table 1: Electronic and Magnetic Properties of Al₂

Property Value Method Reference

Ground Electronic

State
³Πu Ab initio Calculations

Total Spin Quantum

Number (S)
1 Theoretical -

Spin Multiplicity

(2S+1)
3 Theoretical -

Calculated Magnetic

Moment
~2 μB Theoretical -

Energy Separation

(³Πu → ³Σg⁻)
174 cm⁻¹ Ab initio Calculations

Energy Separation

(³Πu → ¹Σg⁺)
>2000 cm⁻¹ Ab initio Calculations

Table 2: Structural Properties of Al₂
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Property Value Method Reference

Experimental Bond

Length
2.701 Å Experimental [3]

Theoretical Bond

Length (³Πu)

~2.5 Å (estimated

from graph)
KSDFT [1]

Experimental and Theoretical Methodologies
A detailed understanding of the experimental and theoretical protocols is crucial for the

interpretation and reproduction of the findings on the magnetic properties of dialuminum

clusters.

Experimental Protocol: Stern-Gerlach Experiment
The seminal experimental work on the magnetic properties of aluminum clusters employed a

molecular beam apparatus coupled with a Stern-Gerlach magnet and a time-of-flight mass

spectrometer.[1][2]

Experimental Workflow:

Cluster Generation Cluster Beam Formation

Pulsed Laser Aluminum Rod
Vaporization Pulsed Nozzle

(Helium Carrier Gas)

Entrainment
Skimmer Collimator Stern-Gerlach Magnet

(Inhomogeneous Field) Photoionization Laser Time-of-Flight
Mass Spectrometer Detector
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Caption: Experimental workflow for determining the magnetic properties of Al₂ clusters.

Methodology Details:

Cluster Generation:

A pulsed laser (e.g., Nd:YAG) is used to vaporize a rotating and translating aluminum rod.
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The resulting aluminum plasma is entrained in a pulse of an inert carrier gas, typically

helium, which is expanded through a nozzle. This process cools the aluminum vapor,

leading to the formation of clusters of various sizes.

Molecular Beam Formation:

The mixture of carrier gas and aluminum clusters passes through a skimmer to form a

well-defined molecular beam.

The beam is further collimated to ensure a narrow spatial distribution before entering the

magnetic field.

Magnetic Deflection:

The collimated cluster beam traverses through an inhomogeneous magnetic field

generated by a Stern-Gerlach magnet.

Clusters with a net magnetic moment experience a force perpendicular to their direction of

travel, causing them to be deflected. The magnitude and direction of the deflection depend

on the orientation and strength of the magnetic moment.

Detection:

After passing through the magnet, the clusters are ionized by a second pulsed laser (e.g.,

an excimer laser).

The resulting ions are then analyzed by a time-of-flight mass spectrometer, which

separates them based on their mass-to-charge ratio.

By spatially resolving the ion signal, the deflection profile for each cluster size can be

determined. A deflected beam for Al₂ indicates a non-zero magnetic moment.

Theoretical Protocol: Computational Chemistry
Theoretical investigations into the magnetic properties of Al₂ primarily rely on ab initio quantum

chemistry methods and Density Functional Theory (DFT).

Computational Workflow:
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System Definition

Define Al₂ Geometry

Select Method
(e.g., DFT, CASSCF, MRCI)
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Caption: Logical workflow for theoretical calculations of Al₂ magnetic properties.
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Methodology Details:

Ab initio Methods:

Complete Active Space Self-Consistent Field (CASSCF): This method is used to obtain a

good initial description of the electronic wave function, especially for molecules with

multiple low-lying electronic states.

Multireference Configuration Interaction (MRCI): Following a CASSCF calculation, MRCI

is employed to include a higher level of electron correlation, which is crucial for accurately

determining the relative energies of different electronic states and their properties.

Density Functional Theory (DFT):

Kohn-Sham DFT (KSDFT): This is a widely used method that approximates the complex

many-electron problem by solving a set of equations for non-interacting electrons moving

in an effective potential. The choice of the exchange-correlation functional is critical for the

accuracy of the results.

Functionals: Various exchange-correlation functionals, such as the Local Density

Approximation (LDA) or Generalized Gradient Approximations (GGAs), can be used.

Hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT are often

employed for better accuracy in predicting magnetic properties.

Basis Sets:

A sufficiently large and flexible basis set, which is a set of mathematical functions used to

build the molecular orbitals, is essential for obtaining accurate results. For aluminum,

basis sets that include polarization and diffuse functions are necessary.

Calculated Properties:

Geometry Optimization: For each spin state (singlet and triplet), the geometry of the Al₂

molecule is optimized to find the lowest energy structure. This provides the equilibrium

bond length.
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Energy Calculations: The total electronic energies of the optimized singlet and triplet

states are calculated. The state with the lower energy is the ground state. The energy

difference between the states is a key parameter.

Magnetic Moment: The expectation value of the spin operator is calculated to determine

the magnetic moment of the triplet state.

Conclusion
The magnetic properties of dialuminum clusters are a direct consequence of its triplet ground

state electronic configuration. Both experimental measurements, primarily through Stern-

Gerlach deflection experiments, and high-level theoretical calculations converge on the

conclusion that Al₂ is a paramagnetic species with a non-zero magnetic moment. The detailed

understanding of these properties, underpinned by the experimental and computational

methodologies outlined in this guide, is essential for researchers in materials science and

related fields exploring the fundamental characteristics and potential applications of small

metallic clusters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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